5-(3,4-二甲基-5-异噁唑基)-2-呋喃磺酰氯

描述

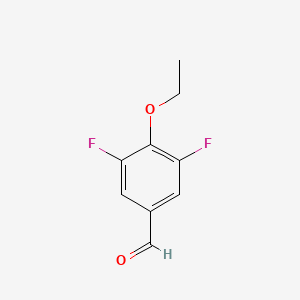

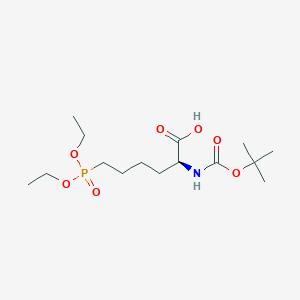

“5-(3,4-Dimethyl-5-isoxazolyl)-2-furansulfonyl chloride” is a chemical compound with the molecular formula C9H8ClNO3S2 and a molecular weight of 277.75 . It’s also known by other synonyms such as “5-(3,4-dimethylisoxazol-5-yl)thiophene-2-sulfonyl chloride” and "2-Thiophenesulfonyl chloride, 5-(3,4-dimethyl-5-isoxazolyl)-" .

Molecular Structure Analysis

The molecular structure of this compound consists of a furansulfonyl chloride group attached to a 3,4-dimethyl-5-isoxazolyl group . For a detailed structural analysis, it would be best to use specialized software or databases that can provide 3D molecular structures.Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 415.6±45.0 °C and a predicted density of 1.466±0.06 g/cm3 . Its pKa is predicted to be -2.78±0.50 .科学研究应用

Synthesis of Naphthoquinone Derivatives

5-(3,4-Dimethyl-5-isoxazolyl)-2-furansulfonyl chloride: is used in the synthesis of naphthoquinone derivatives, which are compounds with significant biological activity. These derivatives have been studied for their potential as antibacterial agents, particularly against Staphylococcus aureus . The introduction of an isoxazole amine group to the naphthoquinone structure is believed to enhance its biological activity.

Physicochemical Property Modification

Researchers have synthesized derivatives of 2-hydroxy-N-(3,4-dimethyl-5-isoxazolyl)-1,4-naphthoquinone 4-imine to improve their physicochemical properties, such as solubility and lipophilicity . This is crucial for drug development, as it can affect the drug’s absorption, distribution, metabolism, and excretion (ADME) profile.

Antibacterial Activity Enhancement

The compound has been utilized to create derivatives that exhibit increased antibacterial activity. Some derivatives have shown significant in vitro activity against pathogens like Trypanosoma cruzi and Staphylococcus aureus , suggesting potential applications in treating infections caused by these organisms .

Chemical Synthesis Intermediate

As an intermediate in chemical synthesis, 5-(3,4-Dimethyl-5-isoxazolyl)-2-furansulfonyl chloride can be used to prepare various esters and other derivatives. This versatility makes it valuable for exploring new chemical entities with potential pharmacological activities .

Study of Isoxazole Compounds

The compound serves as a key starting material for the study of isoxazole compounds, which are known for their diverse pharmacological properties. Research in this area could lead to the discovery of new drugs with novel mechanisms of action .

安全和危害

The compound is classified under the GHS07 and GHS05 hazard categories. The hazard statements associated with it are H335 (May cause respiratory irritation) and H314 (Causes severe skin burns and eye damage). The precautionary statements include P260 (Do not breathe dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), among others .

作用机制

Target of Action

The primary target of 5-(3,4-Dimethyl-5-isoxazolyl)-2-furansulfonyl chloride is the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of dihydrofolic acid, a vital component in bacterial DNA replication and growth .

Mode of Action

5-(3,4-Dimethyl-5-isoxazolyl)-2-furansulfonyl chloride acts as a competitive inhibitor of dihydropteroate synthetase . It prevents the condensation of the pteridine with para-aminobenzoic acid (PABA), a substrate of the enzyme dihydropteroate synthetase . This inhibition disrupts the synthesis of dihydrofolic acid, thereby inhibiting bacterial growth .

Biochemical Pathways

The action of 5-(3,4-Dimethyl-5-isoxazolyl)-2-furansulfonyl chloride affects the folate synthesis pathway in bacteria . By inhibiting the enzyme dihydropteroate synthetase, it prevents the formation of dihydrofolic acid, a critical precursor in the synthesis of bacterial DNA . This disruption in the folate synthesis pathway leads to the inhibition of bacterial growth and replication .

Result of Action

The result of the action of 5-(3,4-Dimethyl-5-isoxazolyl)-2-furansulfonyl chloride is the inhibition of bacterial growth and replication . By disrupting the synthesis of dihydrofolic acid, an essential component of bacterial DNA, it prevents the bacteria from replicating and growing .

属性

IUPAC Name |

5-(3,4-dimethyl-1,2-oxazol-5-yl)furan-2-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO4S/c1-5-6(2)11-15-9(5)7-3-4-8(14-7)16(10,12)13/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDQKUWGNGCITNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(ON=C1C)C2=CC=C(O2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3,4-Dimethyl-5-isoxazolyl)-2-furansulfonyl chloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[Methyl-(3-trifluoromethyl-phenyl)-amino]-propionic acid hydrochloride](/img/structure/B1440484.png)

![6-Methoxy-3-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1440492.png)

![[(3S,4R)-4-(2-Fluorophenyl)pyrrolidin-3-yl]-methanol hydrochloride](/img/structure/B1440493.png)

![[2-(3-Isopropyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride](/img/structure/B1440494.png)

![4-[2-(4-Fluoro-phenyl)-acetyl]-morpholine-2-carboxylic acid](/img/structure/B1440497.png)

![(E)-2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carbaldehyde oxime](/img/structure/B1440500.png)

![3-(2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-yl)prop-2-yn-1-ol](/img/structure/B1440501.png)